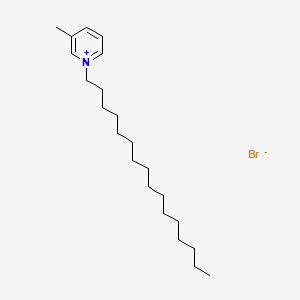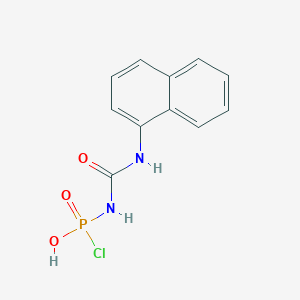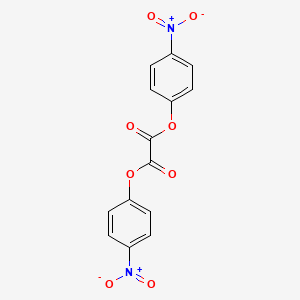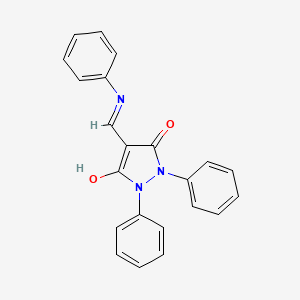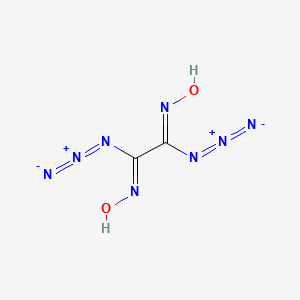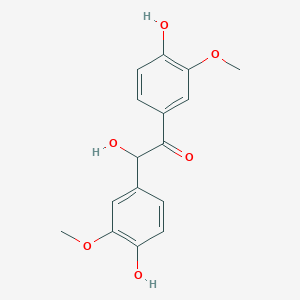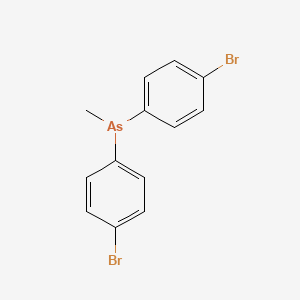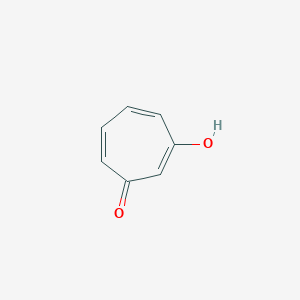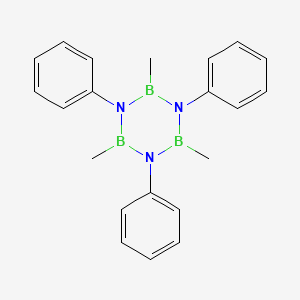![molecular formula C15H13N3O4S B14742654 2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid CAS No. 4903-22-4](/img/structure/B14742654.png)
2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxo-sulfanyl pyrimidine ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidine with 2-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the E-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydroxyl derivatives.
科学的研究の応用
2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
2-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the complex pyrimidine structure.
Cyclopropyl derivatives: Compounds with cyclopropyl groups but different functional groups attached.
Dioxo-sulfanyl pyrimidines: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
4903-22-4 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC名 |
2-[(1-cyclopropyl-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4S/c19-12-10(13(20)18(8-5-6-8)15(23)17-12)7-16-11-4-2-1-3-9(11)14(21)22/h1-4,7-8,20H,5-6H2,(H,21,22)(H,17,19,23) |
InChIキー |
XZZHLWAENXNUMU-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C(=C(C(=O)NC2=S)C=NC3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


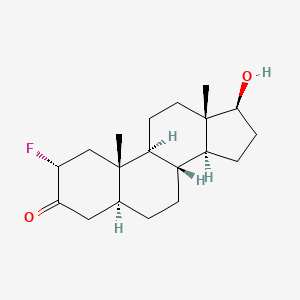
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

